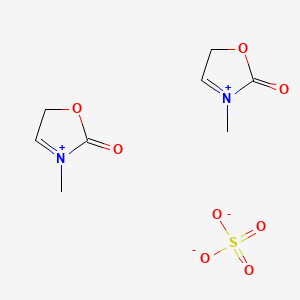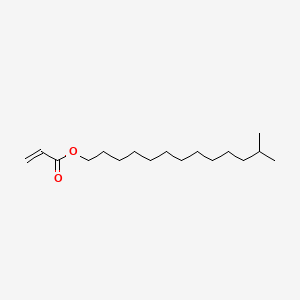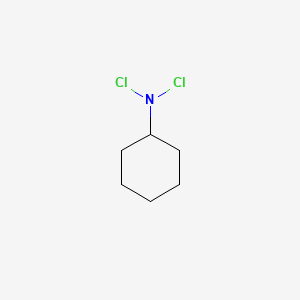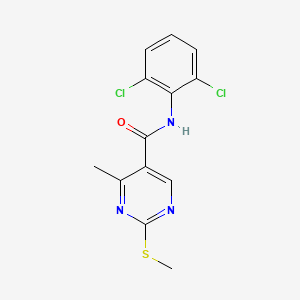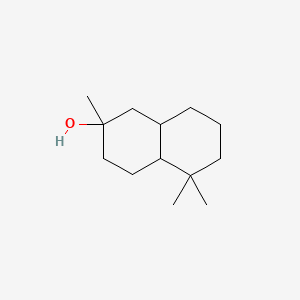
Decahydro-2,5,5-trimethyl-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydro-2,5,5-trimethyl-2-naphthol: is an organic compound with the molecular formula C13H24O . It is a derivative of naphthol, characterized by the presence of three methyl groups and a fully hydrogenated naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decahydro-2,5,5-trimethyl-2-naphthol can be synthesized through the catalytic hydrogenation of 2-naphthol. The reaction typically involves the use of a hydrogenation catalyst such as palladium or platinum under high pressure and temperature conditions. The process yields a mixture of cis- and trans-isomers, with the trans-isomer being more preferred in certain applications .
Industrial Production Methods: Industrial production of this compound follows similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired isomer.
Chemical Reactions Analysis
Types of Reactions: Decahydro-2,5,5-trimethyl-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly saturated.
Substitution: The hydroxyl group in this compound can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Further hydrogenated derivatives.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Decahydro-2,5,5-trimethyl-2-naphthol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
Mechanism of Action
The mechanism of action of decahydro-2,5,5-trimethyl-2-naphthol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Decahydro-2-naphthol: A similar compound with a fully hydrogenated naphthalene ring but without the additional methyl groups.
2,5,5-Trimethyl-1,2,3,4,4a,5,6,7-octahydro-2-naphthol: Another derivative with a similar structure but different hydrogenation pattern.
Uniqueness: Decahydro-2,5,5-trimethyl-2-naphthol is unique due to the presence of three methyl groups, which influence its chemical reactivity and physical properties. These structural differences make it distinct in terms of its applications and potential biological activities.
Properties
CAS No. |
41199-20-6 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
2,5,5-trimethyl-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol |
InChI |
InChI=1S/C13H24O/c1-12(2)7-4-5-10-9-13(3,14)8-6-11(10)12/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
ZQNQUNNLSOTEJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2C1CCC(C2)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


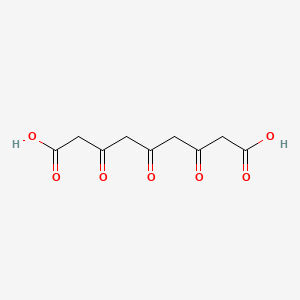
![3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one](/img/structure/B12648575.png)
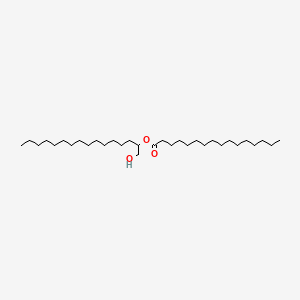
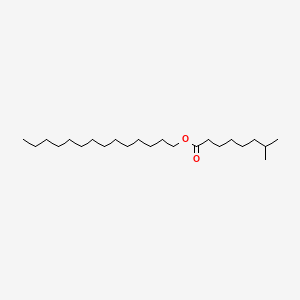
![3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B12648588.png)


![N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide](/img/structure/B12648612.png)

